Cas no 1340454-75-2 (N-cyclopropyl-3,5-dimethylcyclohexan-1-amine)

N-cyclopropyl-3,5-dimethylcyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- N-cyclopropyl-3,5-dimethylcyclohexan-1-amine
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- インチ: 1S/C11H21N/c1-8-5-9(2)7-11(6-8)12-10-3-4-10/h8-12H,3-7H2,1-2H3
- InChIKey: RSNFHFYHXICVLL-UHFFFAOYSA-N
- SMILES: N(C1CC1)C1CC(C)CC(C)C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- XLogP3: 3
- トポロジー分子極性表面積: 12
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-161859-0.05g |
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine |
1340454-75-2 | 0.05g |
$612.0 | 2023-05-25 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00983236-5g |
N-Cyclopropyl-3,5-dimethylcyclohexan-1-amine |
1340454-75-2 | 95% | 5g |
¥9352.0 | 2023-04-03 | |
Enamine | EN300-161859-0.25g |
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine |
1340454-75-2 | 0.25g |
$670.0 | 2023-05-25 | ||
Enamine | EN300-161859-1.0g |
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine |
1340454-75-2 | 1g |
$728.0 | 2023-05-25 | ||
Enamine | EN300-161859-1000mg |
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine |
1340454-75-2 | 1000mg |
$414.0 | 2023-09-23 | ||
Enamine | EN300-161859-0.1g |
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine |
1340454-75-2 | 0.1g |
$640.0 | 2023-05-25 | ||
Enamine | EN300-161859-5.0g |
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine |
1340454-75-2 | 5g |
$2110.0 | 2023-05-25 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00983236-1g |
N-Cyclopropyl-3,5-dimethylcyclohexan-1-amine |
1340454-75-2 | 95% | 1g |
¥3220.0 | 2023-04-03 | |
Enamine | EN300-161859-2.5g |
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine |
1340454-75-2 | 2.5g |
$1428.0 | 2023-05-25 | ||
Enamine | EN300-161859-0.5g |
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine |
1340454-75-2 | 0.5g |
$699.0 | 2023-05-25 |
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
N-cyclopropyl-3,5-dimethylcyclohexan-1-amineに関する追加情報
Introduction to N-cyclopropyl-3,5-dimethylcyclohexan-1-amine (CAS No. 1340454-75-2)
N-cyclopropyl-3,5-dimethylcyclohexan-1-amine, with the chemical formula C11H19N, is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its N-cyclopropyl substituent and a 3,5-dimethylcyclohexan-1-amine backbone, which together contribute to its distinct chemical and pharmacological profile. The CAS number 1340454-75-2 serves as a unique identifier for this substance, facilitating its recognition and study in scientific literature and industrial applications.
The N-cyclopropyl group is a key feature of this molecule, introducing rigidity and steric hindrance that can influence its interactions with biological targets. This structural element is often employed in drug design to enhance binding affinity and selectivity. The presence of two methyl groups at the 3,5-dimethylcyclohexan-1-amine position further modulates the compound's electronic and steric properties, making it a versatile scaffold for further derivatization and functionalization.
In recent years, the interest in N-cyclopropyl-3,5-dimethylcyclohexan-1-amine has been fueled by its potential applications in the development of novel therapeutic agents. Research has indicated that this compound may exhibit properties relevant to neurological disorders, inflammation, and other diseases. The unique combination of structural elements in this molecule makes it an attractive candidate for further investigation in medicinal chemistry.
One of the most compelling aspects of N-cyclopropyl-3,5-dimethylcyclohexan-1-amine is its potential as a lead compound for drug discovery. Studies have shown that derivatives of this molecule can interact with specific enzymes and receptors, suggesting therapeutic potential in areas such as pain management and central nervous system disorders. The 3,5-dimethylcyclohexan-1-amine core provides a stable platform for modifications that can fine-tune pharmacokinetic and pharmacodynamic properties.
The synthesis of N-cyclopropyl-3,5-dimethylcyclohexan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and nucleophilic substitution reactions, are commonly employed to construct the desired framework. The efficiency of these synthetic routes is crucial for large-scale production and further development.
Recent advancements in computational chemistry have also played a significant role in the study of N-cyclopropyl-3,5-dimethylcyclohexan-1-amine. Molecular modeling techniques allow researchers to predict the behavior of this compound in various biological environments, aiding in the design of more effective derivatives. These computational methods complement experimental approaches by providing insights into molecular interactions at an atomic level.
The pharmacological profile of N-cyclopropyl-3,5-dimethylcyclohexan-1-amine is still under active investigation. Preclinical studies have begun to explore its potential effects on key biological pathways, with promising results in models of inflammation and pain. The N-cyclopropyl group appears to contribute to reduced toxicity while maintaining strong binding affinity, making it a favorable candidate for further development.
Industrial interest in this compound has grown alongside its demonstrated biological activity. Pharmaceutical companies are increasingly investing in research aimed at optimizing synthetic routes and exploring new applications. The versatility of N-cyclopropyl-3,5-dimethylcyclohexan-1-amine as a scaffold for drug discovery underscores its importance in modern medicinal chemistry.
The future prospects for N-cyclopropyl-3,5-dimethylcyclohexan-1-amine are bright, with ongoing research expected to yield novel therapeutic agents targeting various diseases. Collaborative efforts between academic institutions and industry partners will be essential to translate laboratory findings into clinical applications. As our understanding of this compound grows, so too will its potential contributions to human health.
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